Toliprolol

Description

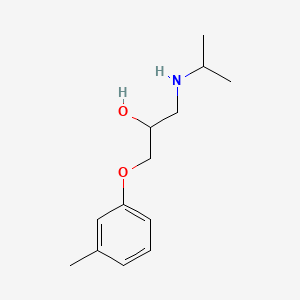

Structure

3D Structure

Properties

CAS No. |

2933-94-0 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |

InChI Key |

NXQMNKUGGYNLBY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(CNC(C)C)O |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CNC(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

2933-94-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Doberol ICI 45,763 KO 592 KO-592 KOE 592 MHIP toliprolol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Toliprolol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data and detailed experimental protocols specifically for Toliprolol are limited. This guide synthesizes the available information on this compound and supplements it with data from well-characterized beta-adrenergic antagonists to provide a comprehensive overview of its expected mechanism of action.

Introduction

This compound is a beta-adrenergic receptor antagonist, a class of drugs that plays a significant role in cardiovascular medicine.[1] It is recognized for its high β-adrenolytic activity, coupled with only minor cardiodepressive effects.[2] This technical guide provides a detailed exploration of the core mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. Given the limited specific data on this compound, this paper will also draw upon established knowledge of other well-researched beta-blockers to illustrate key concepts and provide a comparative context.

Core Mechanism of Action: Beta-Adrenergic Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of beta-adrenergic receptors (β-ARs).[1][3] These receptors are a class of G protein-coupled receptors that are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[3] There are three main subtypes of beta-receptors: β1, β2, and β3.

-

β1-Adrenergic Receptors: Predominantly located in the heart and kidneys. Stimulation of these receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity, as well as renin release from the kidneys.[3]

-

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscle. Their activation leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation), and metabolic effects like glycogenolysis.[3]

-

β3-Adrenergic Receptors: Primarily located in adipose tissue and are involved in lipolysis.[3]

By blocking these receptors, this compound inhibits the downstream signaling cascades initiated by catecholamines, thereby modulating various physiological responses.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

The antagonism of β-ARs by this compound interrupts the canonical Gs protein signaling pathway.

Pharmacological Properties

Cardioselectivity

Comparative Cardioselectivity of Various Beta-Blockers

| Drug | β1/β2 Selectivity Ratio | Reference |

|---|---|---|

| This compound | Data not available | |

| Metoprolol | ~1:20 - 1:50 | --INVALID-LINK-- |

| Atenolol | ~1:35 | --INVALID-LINK-- |

| Bisoprolol | ~1:120 | --INVALID-LINK-- |

| Propranolol | ~1:1 (Non-selective) | --INVALID-LINK-- |

Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity (ISA) is the capacity of a beta-blocker to exert partial agonist activity at the β-AR, in addition to its antagonist effects.[6][7][8] This means that while they block the effects of high levels of catecholamines, they can provide a low level of receptor stimulation at rest.[9] This can result in a smaller decrease in resting heart rate and cardiac output compared to beta-blockers without ISA.[8] Some literature suggests that certain beta-blockers, including this compound, may possess some degree of ISA, though this is not definitively established.[10]

Pharmacokinetics

The pharmacokinetic profile of a drug is crucial for determining its dosing regimen and clinical application. While detailed pharmacokinetic data for this compound in humans is not extensively documented in recent literature, we can infer some properties based on its classification and comparison with other beta-blockers.

Comparative Pharmacokinetic Parameters of Selected Beta-Blockers

| Parameter | This compound | Metoprolol | Atenolol | Propranolol |

|---|---|---|---|---|

| Bioavailability (%) | Data not available | ~50 | ~50 | ~25 |

| Protein Binding (%) | Data not available | ~12 | <5 | ~90 |

| Half-life (hours) | Data not available | 3-4 | 6-9 | 3-6 |

| Metabolism | Data not available | Hepatic (CYP2D6) | Minimally hepatic | Extensive hepatic |

| Excretion | Data not available | Renal | Renal (unchanged) | Renal (metabolites) |

Data for Metoprolol, Atenolol, and Propranolol are representative values and can vary between individuals.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the reviewed literature. However, the following outlines the general methodologies used to characterize the mechanism of action of beta-adrenergic antagonists.

Radioligand Binding Assays for Receptor Affinity

This in vitro method is used to determine the binding affinity (Ki) of a drug for its receptor.

Functional Assays for Antagonist Potency (IC50)

Functional assays measure the ability of an antagonist to inhibit the physiological response to an agonist.

Clinical Implications and Future Directions

The therapeutic effects of this compound in conditions such as hypertension and angina pectoris would stem from its ability to reduce heart rate, cardiac contractility, and blood pressure.[9] The potential for cardioselectivity and intrinsic sympathomimetic activity could influence its side-effect profile and patient suitability.

Further research is required to fully elucidate the specific pharmacological and pharmacokinetic profile of this compound. Head-to-head clinical trials comparing this compound with other beta-blockers would be invaluable in defining its precise therapeutic niche. Modern techniques in molecular pharmacology and pharmacogenomics could also provide deeper insights into its receptor interactions and metabolism.

Conclusion

This compound is a beta-adrenergic receptor antagonist with promising therapeutic potential. Its core mechanism of action is the competitive inhibition of catecholamine binding to beta-adrenergic receptors, leading to the attenuation of sympathetic nervous system activity on the cardiovascular system. While specific quantitative data for this compound remains to be fully elucidated in the public domain, its properties can be understood within the broader context of the beta-blocker class of drugs. This guide provides a framework for understanding its mechanism of action and highlights the areas where further research is needed to fully characterize this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Beta blocker - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Safety and tolerability of β-blockers: importance of cardioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 10. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Toliprolol: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toliprolol is a beta-adrenergic receptor antagonist characterized by its high β-adrenolytic activity and comparatively minor cardiodepressive effects.[1] As a member of the aryloxypropanolamine class of beta-blockers, its pharmacological action is primarily mediated through the competitive inhibition of catecholamine binding to β-adrenergic receptors. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, and inferred pharmacokinetic and pharmacodynamic characteristics based on compounds of the same class. Detailed experimental protocols for the assessment of beta-blockers are provided to facilitate further research and development.

Introduction

This compound, with the chemical name 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol, is a beta-adrenergic receptor antagonist.[2][3] It has been investigated for its potential therapeutic applications in cardiovascular conditions requiring the modulation of the sympathetic nervous system. Like other beta-blockers, this compound is a racemic mixture, with the (-)-isomer being the more potent enantiomer. This document outlines the core pharmacological attributes of this compound, offering a technical resource for researchers in pharmacology and drug development.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors. This antagonism primarily targets β1-receptors in cardiac tissue, leading to a reduction in heart rate, myocardial contractility, and consequently, blood pressure. At higher concentrations, it may also antagonize β2-receptors in other tissues.

Signaling Pathway

The binding of an agonist (e.g., norepinephrine) to a β-adrenergic receptor activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in a physiological response (e.g., increased heart rate and contractility). This compound, as an antagonist, blocks the initial step of this cascade, thereby inhibiting the downstream effects.

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its interaction with β-adrenergic receptors. Key parameters include its binding affinity (Ki) and its functional potency (IC50 or EC50). While specific quantitative data for this compound is not extensively published, the expected values would be determined through in vitro assays as detailed in the experimental protocols section.

Receptor Binding Affinity and Selectivity

The following table illustrates the typical data format for summarizing the binding affinity and selectivity of a beta-blocker. The data for well-characterized beta-blockers are included for reference.

| Compound | Receptor | Ki (nM) | Selectivity (β1 vs. β2) |

| This compound | β1 | Data not available | Data not available |

| β2 | Data not available | ||

| Metoprolol (B1676517) | β1 | 1.5 - 7.7 | ~35-fold for β1 |

| β2 | 53 - 270 | ||

| Propranolol | β1 | 1.1 - 4.7 | Non-selective |

| β2 | 0.8 - 2.8 | ||

| Atenolol | β1 | 4.7 - 27 | ~15-fold for β1 |

| β2 | 71 - 400 |

Note: Ki values are compiled from various sources and can vary based on experimental conditions.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Specific ADME parameters for this compound are not well-documented in publicly available literature. However, based on its chemical structure as an aryloxypropanolamine, a general pharmacokinetic profile can be inferred.

Absorption, Distribution, Metabolism, and Excretion

| Parameter | Description | Expected Properties for this compound (Inferred) |

| Absorption | Bioavailability after oral administration. | Likely well-absorbed orally, but may undergo first-pass metabolism. |

| Distribution | Volume of distribution (Vd). | Moderate to high lipophilicity, suggesting good tissue distribution. |

| Metabolism | Primary site and enzymatic pathways. | Expected to be metabolized in the liver, potentially by CYP2D6, similar to other beta-blockers like metoprolol.[4][5] |

| Excretion | Route of elimination from the body. | Primarily excreted as metabolites in the urine.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of beta-blockers like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the binding affinity of this compound for β1 and β2-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing human β1 or β2-adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

This compound hydrochloride.

-

Non-selective antagonist for non-specific binding determination (e.g., propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

-

Incubation: Add the membrane preparation, a fixed concentration of radioligand, and either buffer (for total binding), a high concentration of a non-selective antagonist (for non-specific binding), or varying concentrations of this compound to the appropriate wells. Incubate at a controlled temperature to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of this compound in a relevant animal model (e.g., rats or dogs).

Objective: To determine key pharmacokinetic parameters of this compound, such as Cmax, Tmax, AUC, half-life, and bioavailability.

Materials:

-

This compound hydrochloride.

-

Animal model (e.g., male Sprague-Dawley rats).

-

Dosing vehicles for oral and intravenous administration.

-

Blood collection supplies.

-

Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

-

Animal Acclimatization and Dosing: Acclimate animals to laboratory conditions. Divide them into groups for oral and intravenous administration of this compound at a predetermined dose.

-

Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.

-

Sample Analysis: Develop and validate an analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma samples.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate parameters such as Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd). Bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C13H21NO2 | CID 18047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Toliprolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Toliprolol, a beta-adrenergic blocker. The information presented herein is curated for professionals in the fields of chemical research and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of this compound, including its physicochemical properties and spectroscopic data.

Introduction to this compound

This compound is a beta-adrenergic receptor antagonist, belonging to the class of aryloxypropanolamines. Its chemical structure, 1-(isopropylamino)-3-(m-tolyloxy)-2-propanol, features a secondary amine, a secondary alcohol, and an aryl ether functional group. This structural arrangement is characteristic of many beta-blockers and is crucial for their pharmacological activity. Understanding the synthesis and characterization of this compound is fundamental for its potential applications in pharmaceutical research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves a Williamson ether synthesis reaction between 3-methylphenol (m-cresol) and epichlorohydrin (B41342). This is followed by the ring-opening of the resulting epoxide intermediate with isopropylamine (B41738).

Synthetic Pathway

The overall synthetic scheme for this compound is presented below.

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in the public domain, the following procedure is based on well-established and analogous methods for the synthesis of similar beta-blockers.

Step 1: Synthesis of 1-(m-tolyloxy)-2,3-epoxypropane

-

In a reaction vessel equipped with a stirrer and a thermometer, dissolve 3-methylphenol in a suitable solvent such as water or a lower alcohol.

-

Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution to form the sodium salt of 3-methylphenol.

-

To this solution, add epichlorohydrin dropwise while maintaining the temperature at approximately 30-50°C.

-

After the addition is complete, continue stirring the mixture for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., chloroform (B151607) or diethyl ether).

-

The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude epoxide intermediate, 1-(m-tolyloxy)-2,3-epoxypropane.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(m-tolyloxy)-2,3-epoxypropane in a suitable solvent, such as ethanol (B145695) or isopropanol.

-

Add an excess of isopropylamine to the solution.

-

The reaction mixture is then heated to reflux for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, the excess isopropylamine and the solvent are removed under reduced pressure.

-

The resulting residue, which is crude this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol-ether or ethyl acetate-petroleum ether) to obtain the pure product.

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity, purity, and physicochemical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 223.31 g/mol | --INVALID-LINK-- |

| Melting Point | 75-76 °C | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in ethanol and ether |

Spectroscopic Data

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic, aliphatic, and hydroxyl/amine protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (Ar-H) | 6.7 - 7.2 | Multiplet | 4H |

| -O-CH₂- | 3.9 - 4.1 | Multiplet | 2H |

| -CH(OH)- | 3.8 - 4.0 | Multiplet | 1H |

| -CH₂-NH- | 2.7 - 2.9 | Multiplet | 2H |

| -NH-CH(CH₃)₂ | 2.6 - 2.8 | Septet | 1H |

| Ar-CH₃ | 2.3 | Singlet | 3H |

| -NH-CH(CH₃)₂ | 1.0 - 1.2 | Doublet | 6H |

| -OH, -NH | Variable | Broad singlet | 2H |

The predicted ¹³C NMR spectrum of this compound would show distinct signals for each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 158 - 160 |

| Aromatic C-CH₃ | 138 - 140 |

| Aromatic C-H | 110 - 130 |

| -O-CH₂- | 70 - 72 |

| -CH(OH)- | 68 - 70 |

| -CH₂-NH- | 50 - 52 |

| -NH-CH(CH₃)₂ | 48 - 50 |

| Ar-CH₃ | 20 - 22 |

| -NH-CH(CH₃)₂ | 22 - 24 |

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| N-H (secondary amine) | 3300 - 3500 (medium) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (ether) | 1200 - 1250 |

| C-O (alcohol) | 1000 - 1100 |

The mass spectrum of this compound, likely obtained using a soft ionization technique like electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 224.3. The fragmentation pattern would be expected to show characteristic losses.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 224.3 | [M+H]⁺ |

| 206.3 | [M+H - H₂O]⁺ |

| 165.2 | [M+H - C₃H₇N]⁺ |

| 108.1 | [m-cresol+H]⁺ |

| 58.1 | [isopropylamine+H]⁺ |

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

An In-Depth Technical Guide to Toliprolol Analogues and Derivatives for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Toliprolol analogues and derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological properties. This compound, a β-adrenergic receptor antagonist, serves as a scaffold for the development of novel therapeutic agents with modified potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction to this compound and its Significance

This compound is a β-adrenergic receptor antagonist characterized by an aryloxypropanolamine structure.[1][2] This class of compounds has been a cornerstone in the management of cardiovascular diseases, primarily through their action of blocking the effects of catecholamines at β-adrenergic receptors. The core structure of this compound, featuring a substituted aromatic ring linked to a propanolamine (B44665) side chain, offers a versatile platform for chemical modification to modulate its pharmacological properties.[3][4] The exploration of this compound analogues and derivatives is driven by the pursuit of compounds with enhanced receptor subtype selectivity (β1 vs. β2), improved metabolic stability, and optimized therapeutic indices.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound and its analogues generally follows the aryloxypropanolamine pharmacophore.[1] A common synthetic route involves the reaction of a substituted phenol (B47542) with an epoxide, such as epichlorohydrin (B41342), followed by the introduction of an amine moiety.

General Synthetic Scheme:

A typical synthesis commences with the reaction of a substituted phenol (e.g., m-cresol (B1676322) for this compound) with epichlorohydrin in the presence of a base to form an epoxide intermediate. This epoxide is then subjected to a ring-opening reaction with an appropriate amine (e.g., isopropylamine (B41738) for this compound) to yield the final aryloxypropanolamine product.[5] Modifications to the aromatic ring, the amine substituent, and the propanolamine backbone allow for the generation of a diverse library of analogues. For instance, the synthesis of thiophenic analogues involves the substitution of the phenyl ring with a thiophene (B33073) moiety.[5]

Detailed Synthetic Protocol for a Generic this compound Analogue:

-

Step 1: Epoxide Formation. To a solution of the desired substituted phenol (1 equivalent) in a suitable solvent (e.g., acetone, acetonitrile), is added a base such as potassium carbonate or sodium hydride (1.1-1.5 equivalents). The mixture is stirred at room temperature, and then epichlorohydrin (1.1-1.5 equivalents) is added dropwise. The reaction is typically heated to reflux for several hours until completion, monitored by thin-layer chromatography (TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude epoxide.

-

Step 2: Amine Coupling. The crude epoxide is dissolved in a protic solvent like ethanol (B145695) or isopropanol. The desired amine (1.5-2.0 equivalents) is then added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the target this compound analogue.

Note: The specific reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for each specific analogue. Characterization of the final products is typically performed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.[6]

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound analogues is intricately linked to their chemical structure. Key structural features that influence their interaction with β-adrenergic receptors include the nature of the aromatic ring, the substituent on the amine, and the stereochemistry of the propanolamine side chain.[3][4]

-

Aromatic Ring: The substitution pattern on the aromatic ring is a primary determinant of β1-antagonistic activity. Ortho-substitution, particularly with a heteroatom in the alpha position of the substituent, tends to increase β-blocking potency.[4] Para-substitution, especially with acylamido groups, has been shown to enhance cardioselectivity.[4]

-

Amine Substituent: A secondary amine is crucial for optimal activity. Bulky aliphatic groups, such as isopropyl or tert-butyl, on the amino function are commonly found in potent β-receptor antagonists.[1] The attachment of moieties like 3,4-dimethoxyphenylethyl to the amine can improve cardioselectivity.[4]

-

Propanolamine Side Chain: The hydroxyl group on the propanolamine side chain is essential for binding to the β-receptor. The stereochemistry at the carbon bearing this hydroxyl group is critical, with the (S)-enantiomer typically being significantly more potent than the (R)-enantiomer.[1]

Pharmacological Evaluation

The pharmacological characterization of this compound analogues involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

In Vitro Assays

Radioligand binding assays are fundamental for determining the affinity of this compound analogues for β-adrenergic receptor subtypes. These assays typically involve competition between the unlabeled test compound and a radiolabeled ligand for binding to receptors in membrane preparations from tissues or cells expressing the target receptors.

Table 1: Hypothetical Radioligand Binding Data for this compound Analogues

| Compound | Analogue Type | β1-AR Ki (nM) | β2-AR Ki (nM) | β1/β2 Selectivity Ratio |

| This compound | Parent | 15 | 150 | 10 |

| Analogue A | Thiophenic | 10 | 250 | 25 |

| Analogue B | Ortho-substituted | 5 | 100 | 20 |

| Analogue C | Para-substituted | 25 | 10 | 0.4 |

Detailed Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing β-adrenergic receptors (e.g., rat cerebral cortex, CHO cells transfected with human β1 or β2 receptors). The tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

-

Binding Reaction: The assay is performed in a 96-well plate. To each well, the following are added: membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and a range of concentrations of the unlabeled this compound analogue. Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist like propranolol.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium (typically 60-120 minutes).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7][8]

Adenylyl cyclase assays are used to assess the functional activity of this compound analogues as antagonists (or agonists/inverse agonists). These assays measure the ability of the compounds to inhibit (or stimulate) the production of cyclic AMP (cAMP) in response to a β-adrenergic agonist.

Table 2: Hypothetical Adenylyl Cyclase Assay Data for this compound Analogues

| Compound | Functional Activity | IC50 (nM) vs. Isoproterenol |

| This compound | Antagonist | 50 |

| Analogue A | Antagonist | 35 |

| Analogue B | Antagonist | 20 |

| Analogue C | Partial Agonist | - (EC50 = 200 nM) |

Detailed Experimental Protocol: Adenylyl Cyclase Activity Assay

-

Cell Culture and Treatment: Cells expressing the β-adrenergic receptor of interest are cultured to a suitable confluency. The cells are pre-incubated with various concentrations of the this compound analogue for a specific period. Subsequently, the cells are stimulated with a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available cAMP assay kit, which is often based on competitive immunoassay principles (e.g., ELISA, HTRF).[9][10]

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in each sample is determined from the standard curve. The IC50 (for antagonists) or EC50 (for agonists) values are calculated by plotting the cAMP concentration against the log concentration of the test compound and fitting the data to a dose-response curve.[11][12]

In Vivo Studies

In vivo studies in animal models are essential to evaluate the cardiovascular effects of this compound analogues, including their impact on blood pressure and heart rate.

Table 3: Hypothetical In Vivo Cardiovascular Effects of this compound Analogues in Spontaneously Hypertensive Rats (SHR)

| Compound (Dose) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |

| Vehicle | -2 ± 3 | -5 ± 8 |

| This compound (10 mg/kg, p.o.) | -25 ± 5 | -50 ± 10 |

| Analogue A (10 mg/kg, p.o.) | -35 ± 6 | -60 ± 12 |

| Analogue B (10 mg/kg, p.o.) | -30 ± 4 | -55 ± 9 |

| Analogue C (10 mg/kg, p.o.) | -15 ± 7 | -20 ± 5 |

Detailed Experimental Protocol: In Vivo Blood Pressure and Heart Rate Measurement in Rats

-

Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for preclinical evaluation of antihypertensive agents.[13]

-

Drug Administration: The this compound analogue or vehicle is administered to the rats, typically via oral gavage (p.o.) or intravenous (i.v.) injection.

-

Measurement of Cardiovascular Parameters: Blood pressure and heart rate are monitored continuously or at specific time points after drug administration. This can be achieved using telemetry systems for conscious, freely moving animals, or via cannulation of an artery (e.g., carotid or femoral artery) in anesthetized animals.[14][15]

-

Data Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated for each treatment group. Statistical analysis is performed to determine the significance of the drug's effects compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The interaction of this compound analogues with β-adrenergic receptors modulates downstream signaling cascades. The primary pathway involves the Gs protein-adenylyl cyclase-cAMP-PKA system.

Figure 1. Simplified β-adrenergic receptor signaling pathway.

Figure 2. General experimental workflow for the development of this compound analogues.

Conclusion and Future Directions

The study of this compound analogues and derivatives continues to be a promising avenue for the discovery of novel cardiovascular therapeutics. By systematically modifying the aryloxypropanolamine scaffold and employing a comprehensive suite of in vitro and in vivo pharmacological assays, researchers can identify candidates with improved properties. Future research should focus on developing highly selective β1-antagonists to minimize side effects associated with β2-receptor blockade. Furthermore, exploring derivatives with unique pharmacological profiles, such as biased agonism or multi-target activity, could lead to the development of next-generation cardiovascular drugs. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding studies of adrenergic receptors and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Central sites and mechanisms of the hypotensive and bradycardic effects of the narcotic analgesic agent fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hypotensive and vasorelaxant effects of sericin-derived oligopeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profiling of Toliprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toliprolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. Developed for the management of cardiovascular conditions such as angina pectoris and hypertension, its pharmacological profile is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the preclinical pharmacological profiling of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound primarily exerts its therapeutic effects by competitively blocking beta-adrenergic receptors. While it is recognized for its high β-adrenolytic activity, it is reported to have only minor cardiodepressive effects. Some studies also suggest that this compound may possess intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.

Beta-Adrenergic Receptor Blockade

The principal mechanism of action of this compound involves the blockade of β1-adrenergic receptors, which are predominantly located in the heart. This antagonism of catecholamines (e.g., adrenaline and noradrenaline) at these receptors leads to a reduction in heart rate, myocardial contractility, and blood pressure. The selectivity of this compound for β1- versus β2-adrenergic receptors is a critical determinant of its clinical profile.

Signaling Pathway of Beta-1 Adrenergic Receptor Antagonism

Caption: this compound competitively blocks β1-adrenergic receptors, inhibiting the downstream signaling cascade.

Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers possess ISA, meaning they can partially stimulate beta-adrenergic receptors while also blocking them. This partial agonism can result in less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers without ISA. While some literature suggests this compound may have ISA, the extent of this activity has not been extensively quantified.

Membrane Stabilizing Activity (MSA)

Membrane stabilizing activity is a property of some beta-blockers that is similar to the action of local anesthetics, involving the blockade of sodium channels. This effect is generally considered not to be clinically relevant at therapeutic concentrations. Propranolol and acebutolol (B1665407) are known to possess MSA, while atenolol (B1665814) and metoprolol (B1676517) do not. The MSA of this compound has been mentioned but not thoroughly characterized.

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its effects on the cardiovascular system. Preclinical studies are essential to characterize these effects and establish a dose-response relationship.

Receptor Binding Affinity

Receptor binding assays are performed to determine the affinity of a drug for its target receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The selectivity of a beta-blocker is often expressed as the ratio of its Ki values for β2 versus β1 receptors.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Illustrative Data for Metoprolol)

| Compound | Receptor Subtype | Ki (nM) | β2/β1 Selectivity Ratio | Reference |

| This compound | β1 | Data not available | Data not available | |

| This compound | β2 | Data not available | ||

| Metoprolol (Illustrative) | β1 | 160 | 40 | |

| Metoprolol (Illustrative) | β2 | 6400 |

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.

-

Radioligand (e.g., [3H]-CGP 12177).

-

This compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-selective beta-blocker like propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Potency

Functional assays are crucial for determining whether a compound acts as an antagonist, agonist, or partial agonist at a receptor. For beta-blockers, this is often assessed by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) quantifies the potency of the drug in a functional context.

Table 2: Functional Potency at Beta-Adrenergic Receptors (Illustrative Data for Metoprolol)

| Compound | Assay | Receptor Subtype | IC50/EC50 (nM) | Reference |

| This compound | cAMP Inhibition | β1 | Data not available | |

| This compound | cAMP Inhibition | β2 | Data not available | |

| Metoprolol (Illustrative) | cAMP Inhibition | β1 | 20 | |

| Metoprolol (Illustrative) | cAMP Inhibition | β2 | 800 |

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for determining the functional potency of this compound via a cAMP assay.

Pharmacokinetics

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in various animal species. This information is crucial for predicting human pharmacokinetics and designing appropriate dosing regimens for clinical trials.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species (Data Not Available)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Rat | Oral | - | Data not available | Data not available | Data not available | Data not available |

| Rat | IV | - | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | - | Data not available | Data not available | Data not available | Data not available |

| Dog | IV | - | Data not available | Data not available | Data not available | Data not available |

| Monkey | Oral | - | Data not available | Data not available | Data not available | Data not available |

| Monkey | IV | - | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rat, dog).

Procedure:

-

Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral) and an intravenous (IV) route for bioavailability assessment.

-

Collect blood samples at predetermined time points post-dosing.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

-

Plot the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental or compartmental analysis.

Safety Pharmacology

Safety pharmacology studies are conducted to identify potential undesirable pharmacodynamic effects of a drug on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.

Table 4: Summary of Safety Pharmacology Findings for this compound (Data Not Available)

| System | Endpoint | Species | Findings |

| Cardiovascular | Blood Pressure | Dog/Monkey | Data not available |

| Heart Rate | Dog/Monkey | Data not available | |

| ECG | Dog/Monkey | Data not available | |

| Respiratory | Respiratory Rate | Rat | Data not available |

| Tidal Volume | Rat | Data not available | |

| Central Nervous System | Functional Observational Battery | Rat | Data not available |

Experimental Workflow: Cardiovascular Safety Pharmacology Study

Caption: Workflow for a cardiovascular safety pharmacology study using telemetry.

Toxicology

Toxicology studies are performed to evaluate the safety profile of a drug candidate and to identify potential target organs for toxicity. These studies include acute, subchronic, and chronic toxicity assessments.

Table 5: Summary of Toxicological Data for this compound (Data Not Available)

| Study Type | Species | Route | LD50 / NOAEL | Key Findings |

| Acute Toxicity | Mouse | Oral | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | |

| Subchronic Toxicity | Rat | Oral | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral lethal dose (LD50) of this compound in rodents.

Procedure:

-

Dose a single animal at a starting dose level.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose.

-

If the animal dies, the next animal is dosed at a lower dose.

-

Continue this sequential dosing until the stopping criteria are met.

-

Calculate the LD50 using appropriate statistical methods.

Conclusion

This compound is a beta-adrenergic antagonist with a pharmacological profile that suggests potential therapeutic benefits in cardiovascular diseases. This technical guide has outlined the key preclinical studies required to thoroughly characterize its mechanism of action, pharmacodynamics, pharmacokinetics, and safety. While specific quantitative data for this compound is limited in the available literature, the provided experimental protocols and illustrative data for a related compound offer a robust framework for researchers to conduct further investigations. A comprehensive preclinical data package, as detailed in this guide, is essential for the successful translation of a promising compound like this compound from the laboratory to clinical application.

Toliprolol: A Technical Deep Dive into its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Toliprolol is a β-adrenergic receptor antagonist belonging to the aryloxypropanolamine class of compounds. Developed in the mid-20th century, it emerged from research efforts to identify novel therapeutic agents for cardiovascular diseases such as hypertension and angina pectoris. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its chemical synthesis, mechanism of action, and the experimental methodologies employed in its preclinical and clinical evaluation. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Dawn of Beta-Blockers

The discovery of β-adrenergic receptors by Raymond P. Ahlquist in 1948 revolutionized cardiovascular pharmacology and laid the groundwork for the development of a new class of drugs: the beta-blockers. These agents competitively inhibit the effects of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors, thereby modulating cardiac function and vascular tone. The initial development of beta-blockers in the 1960s was a landmark in the treatment of angina pectoris and has since expanded to include hypertension, arrhythmias, and heart failure. This compound was among the compounds synthesized and investigated during this innovative period. As a 3-(meta) substituted aryloxypropanolamine derivative, it was noted for its significant β-adrenolytic activity with minimal cardiodepressive effects.

Chemical Synthesis and Structure-Activity Relationship

The synthesis of this compound follows a general and well-established route for aryloxypropanolamine beta-blockers. The core structure is assembled through the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of an amine side chain.

Synthesis of this compound

The synthesis of this compound, chemically named 1-(isopropylamino)-3-(m-tolyloxy)-2-propanol, typically begins with the reaction of 3-methylphenol (m-cresol) and epichlorohydrin (B41342). This initial step, often carried out under basic conditions, forms a glycidyl (B131873) ether intermediate. Subsequent ring-opening of the epoxide with isopropylamine (B41738) yields the final this compound molecule.

Experimental Protocol: Synthesis of 1-(Isopropylamino)-3-(m-tolyloxy)-2-propanol Hydrochloride

A detailed method for a compound structurally related to this compound provides a representative synthetic protocol:

-

Step 1: Formation of the Glycidyl Ether Intermediate. To a solution of 3-methylphenol and a base (e.g., sodium hydroxide) in a suitable solvent, epichlorohydrin is added portion-wise at a controlled temperature. The reaction mixture is stirred for an extended period to ensure complete formation of 1-(m-tolyloxy)-2,3-epoxypropane.

-

Step 2: Amination. The crude glycidyl ether intermediate is dissolved in a solvent such as ethanol. Isopropylamine is then added, and the mixture is refluxed for several hours.

-

Step 3: Salt Formation and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing the this compound free base, is then dissolved in a suitable solvent (e.g., ethanol) and acidified with ethanolic hydrogen chloride to precipitate this compound hydrochloride. The product can be further purified by recrystallization.

Structure-Activity Relationship (SAR)

The pharmacological activity of aryloxypropanolamine beta-blockers is intrinsically linked to their chemical structure. Key SAR insights for this class include:

-

Aryloxypropanolamine Moiety : The OCH2CH(OH)CH2NH backbone is crucial for high-affinity binding to the β-adrenergic receptor.

-

Amine Substituent : A bulky alkyl group, such as an isopropyl or tert-butyl group, on the nitrogen atom is essential for antagonist activity.

-

Aromatic Ring Substitution : The nature and position of substituents on the aromatic ring influence the potency and selectivity of the compound. For this compound, the methyl group at the meta-position of the phenoxy ring contributes to its specific pharmacological profile.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by competitively blocking the binding of endogenous catecholamines to β-adrenergic receptors, primarily β1 and β2 receptors.

Beta-Adrenergic Receptor Blockade

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon activation by agonists like adrenaline, they initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in increased heart rate, contractility, and conduction velocity. By blocking these receptors, this compound attenuates these effects, leading to a reduction in myocardial oxygen demand and blood pressure.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism by this compound

Caption: this compound competitively inhibits β-adrenergic receptor activation.

Preclinical and Clinical Development

While extensive, publicly available quantitative data for this compound is limited compared to more modern beta-blockers, the general framework of its evaluation can be described.

Preclinical Evaluation

Preclinical studies for a beta-blocker like this compound would have involved a battery of in vitro and in vivo assays to characterize its pharmacological and toxicological profile.

Experimental Workflow for Preclinical Evaluation of a Beta-Blocker

Caption: The typical drug development pipeline for a beta-blocker.

Experimental Protocols:

-

Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors, competitive radioligand binding assays would be performed. Membranes from cells or tissues expressing these receptors would be incubated with a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of unlabeled this compound. The amount of bound radioactivity is then measured to calculate the Ki value.

-

In Vitro Functional Assays: The functional inhibitory potency (IC50) of this compound would be assessed by measuring its ability to inhibit the agonist-induced production of cAMP in cells expressing β-adrenergic receptors. For example, cells would be stimulated with a β-agonist like isoproterenol (B85558) in the presence of different concentrations of this compound, and the resulting cAMP levels would be quantified.

Quantitative Pharmacological Data

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki) of Selected Beta-Blockers

| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β1/β2 Selectivity Ratio |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| Propranolol | ~1-5 | ~1-5 | ~1 |

| Metoprolol | ~10-50 | ~500-1000 | ~20-50 |

| Atenolol | ~100-200 | ~2000-4000 | ~20 |

Table 2: In Vitro Functional Inhibitory Potency (IC50) of Selected Beta-Blockers

| Compound | β1-Adrenoceptor IC50 (nM) | β2-Adrenoceptor IC50 (nM) |

|---|---|---|

| This compound | Data not available | Data not available |

| Propranolol | ~1-10 | ~1-10 |

| Metoprolol | ~50-100 | ~1000-2000 |

| Atenolol | ~200-500 | ~4000-8000 |

Pharmacokinetics

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters determine the dosing regimen and predict potential drug-drug interactions.

Table 3: Pharmacokinetic Parameters of Selected Beta-Blockers in Humans

| Parameter | This compound | Propranolol | Metoprolol | Atenolol |

|---|---|---|---|---|

| Oral Bioavailability (%) | Data not available | 20-40 | 40-50 | 50-60 |

| Plasma Half-life (hours) | Data not available | 3-5 | 3-4 | 6-9 |

| Protein Binding (%) | Data not available | 85-95 | ~10 | <5 |

| Primary Route of Elimination | Data not available | Hepatic | Hepatic | Renal |

Clinical Trials

Clinical trials for this compound would have been designed to evaluate its safety and efficacy in treating hypertension and angina pectoris. These trials typically progress through Phase I (safety and pharmacokinetics in healthy volunteers), Phase II (dose-ranging and efficacy in patients), and Phase III (large-scale efficacy and safety studies). While specific results for this compound are not widely published, the endpoints for such trials would have included:

-

For Hypertension: Reduction in systolic and diastolic blood pressure compared to placebo or an active comparator.

-

For Angina Pectoris: Reduction in the frequency of angina attacks, improvement in exercise tolerance, and changes in electrocardiogram (ECG) parameters during exercise stress tests.

Conclusion

This compound represents an early development in the therapeutically important class of β-adrenergic antagonists. Its discovery and development were guided by the principles of medicinal chemistry and pharmacology that were being established in the mid-20th century. While it may not be as widely used or documented as some later-generation beta-blockers, a technical understanding of its synthesis, mechanism of action, and the methodologies used for its evaluation provides valuable insight into the history of cardiovascular drug discovery. The lack of extensive, publicly available quantitative data for this compound highlights the evolution of documentation and data-sharing practices in the pharmaceutical industry. Further research into historical archives and less accessible literature may be required to construct a more complete quantitative profile of this compound.

Toliprolol Receptor Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toliprolol is a beta-adrenergic receptor antagonist, a class of drugs primarily used to manage cardiovascular conditions by blocking the effects of catecholamines like adrenaline at β-receptors. Understanding the binding affinity of this compound for its target receptors is crucial for elucidating its pharmacological profile, including its potency, selectivity, and potential for off-target effects. This technical guide aims to provide a comprehensive overview of the receptor binding characteristics of this compound.

This guide will, therefore, focus on the established experimental protocols used to determine receptor binding affinity for beta-blockers and the signaling pathways they modulate. This information will be valuable for researchers wishing to conduct their own binding studies on this compound.

Experimental Protocols for Receptor Binding Affinity Determination

The primary method for quantifying the interaction between a ligand like this compound and its receptor is the radioligand binding assay . This technique is considered the gold standard for its sensitivity and ability to provide precise quantitative data on binding affinity, kinetics, and receptor density.

Radioligand Competition Binding Assay

This is the most common method to determine the binding affinity (Kᵢ) of an unlabeled compound like this compound.

Principle: The assay measures the ability of the unlabeled drug (competitor) to displace a radiolabeled ligand with known high affinity and specificity for the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cultured cells known to express the target receptor (e.g., heart ventricles for β₁-receptors, lung tissue for β₂-receptors, or recombinant cell lines expressing a specific receptor subtype).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with an appropriate buffer and resuspend to a specific protein concentration.

-

-

Binding Incubation:

-

In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol), and a range of concentrations of unlabeled this compound.

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

-

Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

-

Experimental Workflow for a Competition Binding Assay

Caption: Workflow of a radioligand competition binding assay.

Beta-Adrenergic Receptor Signaling Pathways

This compound, as a beta-blocker, antagonizes the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of endogenous catecholamines.

Canonical Gs Signaling Pathway

-

Agonist Binding: Epinephrine or norepinephrine (B1679862) binds to the β-adrenergic receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit releases GDP and binds GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates various downstream targets, leading to the characteristic physiological responses (e.g., increased heart rate and contractility).

This compound's Mechanism of Action: this compound competitively binds to the β-adrenergic receptor, preventing the binding of endogenous agonists and thereby inhibiting this signaling cascade.

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Conclusion

While specific binding affinity data for this compound remains elusive in the current body of scientific literature, the established methodologies for its determination are well-defined. Researchers and drug development professionals interested in the pharmacological profile of this compound are encouraged to utilize the detailed experimental protocols outlined in this guide to generate the necessary data. A thorough characterization of this compound's binding to β₁ and β₂-adrenergic receptors will be instrumental in fully understanding its therapeutic potential and selectivity.

An In-Depth Technical Guide to the Enantiomers and Stereochemistry of Toliprolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toliprolol, a beta-adrenergic receptor antagonist, possesses a single chiral center, leading to the existence of two enantiomers: (S)-Toliprolol and (R)-Toliprolol. As with many chiral drugs, these enantiomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on the differential effects of its enantiomers. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a beta-blocker characterized by its high β-adrenolytic activity with only minor cardiodepressive effects.[1] Like other drugs in its class, this compound is a chiral compound, and its therapeutic effects are primarily attributed to one of its enantiomers. The cardiac beta-blocking activity of beta-blockers generally resides in their (S)-(-) enantiomer.[2][3] Understanding the distinct properties of each enantiomer is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. This guide delves into the stereoselective pharmacodynamics and pharmacokinetics of this compound, providing a foundational understanding for further research and development.

Stereochemistry and Pharmacodynamics

The differential pharmacodynamics of this compound enantiomers are rooted in their stereoselective interaction with beta-adrenergic receptors.

Receptor Binding Affinity

To illustrate the expected differences, Table 1 presents analogous data for the well-studied beta-blocker, Metoprolol.

Table 1: Beta-Adrenoceptor Affinity of Metoprolol Enantiomers (Analogous Data)

| Enantiomer | Receptor | -log Ki (M) |

| (S)-Metoprolol | Beta-1 | 7.73 |

| (R)-Metoprolol | Beta-1 | 5.00 |

Data for Metoprolol is provided as an illustrative example of the expected stereoselectivity for beta-blockers.

Functional Antagonism (IC50 Values)

Consistent with receptor binding affinities, the functional beta-blocking potency, often expressed as IC50 values, is expected to be significantly lower for the (S)-enantiomer of this compound compared to the (R)-enantiomer. Specific IC50 values for this compound enantiomers are not currently available in published literature.

Stereoselective Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound enantiomers can also exhibit stereoselectivity.

Metabolism

The metabolism of many beta-blockers is stereoselective, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5] For instance, the metabolism of Metoprolol is dependent on the CYP2D6 phenotype, with plasma AUCs for (S)-metoprolol being higher than for (R)-metoprolol in extensive metabolizers.[6] It is plausible that this compound undergoes similar stereoselective metabolism, which would result in different plasma concentrations and durations of action for each enantiomer. The primary routes of metabolism for beta-blockers include O-demethylation and α-hydroxylation.[6]

Table 2: General Pharmacokinetic Parameters of Beta-Blockers (Illustrative)

| Parameter | Description | Expected Stereoselectivity |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | May be higher for one enantiomer due to stereoselective metabolism. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Can differ between enantiomers. |

| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by half. | May be longer for the less rapidly metabolized enantiomer. |

| AUC (Area Under the Curve) | The integral of the concentration-time curve, representing the total drug exposure over time. | Often higher for the more slowly metabolized enantiomer. |

This table provides a general overview of pharmacokinetic parameters and their potential for stereoselectivity in beta-blockers.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of this compound enantiomers. The following sections provide methodologies for key experiments, adapted from established procedures for other beta-blockers.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of (S)-Toliprolol can be achieved using a chiral building block approach. A representative, though not specifically validated for this compound, synthetic scheme is outlined below, based on syntheses of similar beta-blockers.[7]

Protocol: Asymmetric Synthesis of (S)-Toliprolol (Conceptual)

-

Starting Material: Utilize a commercially available chiral epoxide, such as (R)-epichlorohydrin.

-

Reaction with Phenol: React (R)-epichlorohydrin with 3-methylphenol (m-cresol) in the presence of a base (e.g., sodium hydroxide) to form the chiral epoxide intermediate, (R)-1-(m-tolyloxy)-2,3-epoxypropane.

-

Ring Opening: The epoxide ring of the intermediate is then opened by reaction with isopropylamine. This nucleophilic substitution reaction proceeds with inversion of configuration at the chiral center, yielding (S)-Toliprolol.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. Enantiomeric excess (e.e.) should be determined by chiral HPLC.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of this compound enantiomers are critical for pharmacokinetic and pharmacodynamic studies. Chiral HPLC is the most common method for this purpose.

Protocol: Chiral HPLC Method for this compound Enantiomers (General)

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for separating beta-blocker enantiomers.[8]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) in varying ratios. Small amounts of an amine modifier (e.g., diethylamine) are often added to improve peak shape for basic compounds like this compound.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 270-280 nm) is commonly used.

-

System Suitability: The method should be validated for parameters such as resolution, linearity, precision, accuracy, and limit of quantification according to ICH guidelines.

Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[1][9]

Protocol: Radioligand Competition Binding Assay (General)

-

Membrane Preparation: Prepare membrane homogenates from a tissue or cell line expressing the target beta-adrenergic receptors (e.g., rat heart ventricles for β1-receptors).[1]

-

Radioligand: Use a suitable radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.[1]

-

Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (either (R)- or (S)-Toliprolol).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

This compound exerts its effects by blocking the beta-adrenergic signaling pathway. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.

Conclusion

The stereochemistry of this compound plays a pivotal role in its pharmacological profile. The available evidence from related beta-blockers strongly suggests that the (S)-enantiomer is the primary contributor to its therapeutic beta-blocking effects. A thorough characterization of the individual enantiomers of this compound, including specific binding affinities, functional potencies, and detailed pharmacokinetic profiles, is essential for the rational development and clinical application of this drug. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate the stereoselective properties of this compound. Future studies focusing on generating specific quantitative data for this compound enantiomers will be invaluable to the fields of pharmacology and drug development.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]

- 6. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of Toliprolol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toliprolol is a beta-adrenergic receptor antagonist, characterized by its high β-adrenolytic activity and reportedly minor cardiodepressive effects.[1] As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive inhibition of catecholamines at β-adrenergic receptors, leading to reductions in heart rate, myocardial contractility, and blood pressure.[2][3] These notes provide a comprehensive overview of the experimental design for the preclinical evaluation of this compound in animal models, covering pharmacokinetics, pharmacodynamics, and toxicology. Due to the limited availability of specific experimental data for this compound, this document incorporates representative protocols and data from closely related and well-studied beta-blockers, such as metoprolol (B1676517) and sotalol, to serve as a practical guide for study design.

Mechanism of Action: β-Adrenergic Receptor Blockade

This compound, like other beta-blockers, exerts its effects by blocking β-adrenergic receptors. These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like norepinephrine (B1679862) and epinephrine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3] By blocking these receptors, this compound attenuates these effects.

Signaling Pathway of β-Adrenergic Receptor Antagonism

References

- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]